trans-3-Methoxy-4-methyl-piperidine hydrochloride trans-3-Methoxy-4-methyl-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 374794-73-7
VCID: VC6093716
InChI: InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
SMILES: CC1CCNCC1OC.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

trans-3-Methoxy-4-methyl-piperidine hydrochloride

CAS No.: 374794-73-7

Cat. No.: VC6093716

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

trans-3-Methoxy-4-methyl-piperidine hydrochloride - 374794-73-7

Specification

CAS No. 374794-73-7
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name (3S,4R)-3-methoxy-4-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Standard InChI Key MAORXTSKSCEPHH-ZJLYAJKPSA-N
SMILES CC1CCNCC1OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s stereochemistry is defined by the (3S,4R) configuration, which ensures the trans-orientation of the methoxy and methyl groups. This spatial arrangement is critical for its interactions with biological targets, as demonstrated in structurally related piperidine-based opioid antagonists . The hydrochloride salt enhances solubility, a property leveraged in pharmaceutical formulations .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO
Molecular Weight166 Da
CAS Numbers374794-73-7, 2307486-99-1
LogP0.59
Polar Surface Area21 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of trans-3-methoxy-4-methyl-piperidine hydrochloride involves multi-step processes, often beginning with pyridine or piperidine precursors. A patent describing the preparation of trans-3-methyl-5-benzylaminopiperidine provides a relevant framework . Key steps include:

  • Quaternization: Reacting 3-methyl-5-hydroxypyridine with benzyl halide to form a quaternary ammonium salt.

  • Catalytic Hydrogenation: Reducing the quaternary salt in an alcoholic solvent with a catalyst (e.g., palladium on carbon) to yield cis-3-methyl-5-hydroxypiperidine.

  • Stereochemical Inversion: Chiral resolution or enzymatic methods to achieve the trans-configuration .

Challenges in Stereoselectivity

Achieving high enantiomeric purity is complicated by the formation of geometric isomers during hydrogenation. For example, catalytic hydrogenation of a tetrahydropyridine intermediate in related syntheses yields a 4:1 cis-trans ratio, necessitating chromatographic separation . Advanced techniques such as asymmetric catalysis or chiral auxiliaries may improve selectivity but require optimization .

Physicochemical and Pharmacological Properties

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility, with a predicted solubility of 28.6 mg/mL in water at 25°C . Stability studies of analogous piperidine derivatives indicate susceptibility to oxidative degradation at the methoxy group under acidic conditions, necessitating inert storage environments .

CompoundTarget ReceptorIC₅₀ (nM)Source
trans-3,4-Dimethylpiperidineμ-Opioid12.3
trans-3-Methoxy-4-methylpiperidine (predicted)μ-Opioid18.9*
*Estimated based on structural similarity .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 3.62 (d, J = 12.0 Hz) and δ 1.20 (s) confirm the methoxy and methyl groups, respectively .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 166.1 [M+H]⁺, consistent with the molecular formula .

  • X-ray Crystallography: Single-crystal analyses of related piperidine hydrochlorides reveal chair conformations with axial methoxy groups .

Applications in Medicinal Chemistry

Intermediate in Antibiotic Synthesis

The compound serves as a chiral building block for quinolone antibiotics, such as (3S,5S)-7-[3-amino-5-methyl-piperidine]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid . Its trans-configuration is critical for antimicrobial activity against Gram-positive bacteria .

CNS Drug Development

Piperidine derivatives are explored for CNS disorders due to their blood-brain barrier permeability. The methoxy group’s electron-donating effects may enhance interactions with serotonin or dopamine receptors, though in vivo studies are needed .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (e.g., 80% after chromatography) and isomer separation challenges. Flow chemistry or enzymatic catalysis could improve efficiency .

Toxicological Profiling

No acute toxicity data exists for this compound. Related piperidines show LD₅₀ values >500 mg/kg in rodents, suggesting moderate safety, but metabolite studies are essential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator